N,N'-Bis(diaminomethylidene)guanidine
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Overview
Description
N,N’-Bis(diaminomethylidene)guanidine is a compound belonging to the guanidine family, known for its high basicity and ability to form hydrogen bonds. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(diaminomethylidene)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Commonly used guanidylating agents include thiourea derivatives, S-methylisothiourea, and cyanamides . The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods: Industrial production methods for N,N’-Bis(diaminomethylidene)guanidine may involve large-scale synthesis using efficient guanidylating agents and catalysts. The use of metal catalysts such as scandium triflate and ytterbium triflate has been reported to enhance the efficiency of the guanylation process .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(diaminomethylidene)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s high basicity and ability to form stable intermediates.
Common Reagents and Conditions: Common reagents used in the reactions of N,N’-Bis(diaminomethylidene)guanidine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve mild temperatures and the presence of catalysts to enhance reaction rates .
Major Products Formed: The major products formed from the reactions of N,N’-Bis(diaminomethylidene)guanidine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield guanidinium salts, while substitution reactions can produce various substituted guanidines .
Scientific Research Applications
N,N’-Bis(diaminomethylidene)guanidine has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions . In biology and medicine, it has been studied for its potential as a DNA minor groove binder, kinase inhibitor, and α2-noradrenaline receptor antagonist . Additionally, it has applications in the development of pharmaceuticals and as a scaffold in organocatalysis .
Mechanism of Action
The mechanism of action of N,N’-Bis(diaminomethylidene)guanidine involves its ability to form hydrogen bonds and interact with molecular targets. The compound’s high basicity allows it to protonate and form stable guanidinium cations, which can interact with aromatic systems in biological environments . These interactions can influence the conformation of substituted guanidinium species and their binding to molecular targets such as DNA and proteins .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N,N’-Bis(diaminomethylidene)guanidine include other guanidines such as N,N’-disubstituted guanidines, trisubstituted guanidines, and cyclic guanidines . These compounds share similar chemical properties and reactivity due to the presence of the guanidine functional group.
Uniqueness: N,N’-Bis(diaminomethylidene)guanidine is unique due to its specific structure and high basicity, which allows it to form stable intermediates and interact with a wide range of molecular targets. This makes it a valuable compound in various scientific research applications and industrial processes .
Properties
CAS No. |
6006-56-0 |
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Molecular Formula |
C3H9N7 |
Molecular Weight |
143.15 g/mol |
IUPAC Name |
1,3-bis(diaminomethylidene)guanidine |
InChI |
InChI=1S/C3H9N7/c4-1(5)9-3(8)10-2(6)7/h(H9,4,5,6,7,8,9,10) |
InChI Key |
HVEDNMJLGGAPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=N)N=C(N)N)(N)N |
Origin of Product |
United States |
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